molecular formula C8H8N2O2 B2693266 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 861616-63-9

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2693266
CAS No.: 861616-63-9
M. Wt: 164.164
InChI Key: YUNPYIYNBOJIBT-UHFFFAOYSA-N
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Description

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid is a specialized cyclopropane derivative of significant interest in synthetic organic chemistry . Its structure, featuring a strained cyclopropane ring with carboxylic acid and two nitrile functional groups, makes it a versatile and valuable building block for the construction of more complex molecules. Research indicates that closely related di- and mono-cyano dimethylcyclopropane carboxylates are critical intermediates in the multi-step synthesis of pyrethroid-type insecticides . This compound serves as a key precursor in these pathways, with its nitrile groups offering multiple points for further chemical transformation. The molecular scaffold is designed for integration into larger structures that exhibit biological activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-7(2)5(3-9)8(7,4-10)6(11)12/h5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPYIYNBOJIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C#N)C(=O)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861616-63-9
Record name 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid
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Preparation Methods

The synthesis of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of malononitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong base, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Cyano groups (-CN)

  • Carboxylic acid (-COOH)

  • Strained cyclopropane ring

These groups suggest potential reactivity in:

  • Hydrolysis of nitriles to carboxylic acids or amides.

  • Esterification/amidation of the carboxylic acid group.

  • Ring-opening reactions due to cyclopropane strain.

Esterification

The carboxylic acid can undergo esterification with alcohols. For example, in analogous compounds like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, esterification with alcohols (e.g., 1-2-octanol) using thionyl chloride (SOCl₂) generates insecticidal esters . A similar process could apply here:

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid+R-OHSOCl2Corresponding ester+HCl\text{1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid} + \text{R-OH} \xrightarrow{\text{SOCl}_2} \text{Corresponding ester} + \text{HCl}

Salt Formation

Racemic cis,trans-cyclopropanecarboxylic acids form diastereomeric salts with optically active amines (e.g., 1-ephedrine or quinine), enabling chiral resolution . This method could separate enantiomers if the compound exhibits optical isomerism.

Hydrolysis

Cyanides hydrolyze to carboxylic acids under acidic or basic conditions. For example, in enzymatic syntheses of cyclopropane amino acids, nitrile groups are converted to amines or carboxylic acids via intermediates . A plausible pathway:

-CNH2O, H+/OH-COOHor-CONH2\text{-CN} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{-COOH} \quad \text{or} \quad \text{-CONH}_2

Reduction

Catalytic hydrogenation or borohydride reduction could convert nitriles to primary amines:

-CNH2/catalyst-CH2NH2\text{-CN} \xrightarrow{\text{H}_2/\text{catalyst}} \text{-CH}_2\text{NH}_2

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to electrophilic or radical-induced ring-opening. For instance:

  • Addition reactions with halogens (e.g., Br₂) or acids.

  • Thermal decomposition to form alkenes or other products.

Curtius Rearrangement

In related amino acid syntheses, carboxylic acids undergo Curtius rearrangements with diphenylphosphoryl azide (DPPA) to form isocyanates, which are trapped as carbamates . This could be adapted for functionalizing the carboxylic acid group:

-COOHDPPA-NCOROH-NHCOOR\text{-COOH} \xrightarrow{\text{DPPA}} \text{-NCO} \xrightarrow{\text{ROH}} \text{-NHCOOR}

Data Table: Hypothetical Reaction Pathways

Reaction TypeReagents/ConditionsExpected Product
EsterificationSOCl₂, R-OH1,3-Dicyano-2,2-dimethylcyclopropane ester
Nitrile hydrolysis (acidic)H₂O, H₂SO₄, heat1,3-Dicarboxy-2,2-dimethylcyclopropane
Curtius rearrangementDPPA, ethanolCyclopropane isocyanate derivative
Ring-opening halogenationBr₂, CCl₄Dibromoalkane derivative

Scientific Research Applications

Chemical Properties and Structure

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid possesses unique structural features that contribute to its reactivity and versatility. The presence of cyano groups enhances its electrophilic character, making it suitable for various chemical transformations. The compound exhibits both geometrical and optical isomerism, which can significantly influence its biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include cyclopropanation and subsequent functionalization. Various methods have been developed to optimize yields and selectivity. For instance, one study demonstrated a method for preparing more active isomers of related compounds by utilizing this acid as an intermediate .

Applications in Agrochemicals

One of the most notable applications of this compound is in the production of insecticides. Specifically, it serves as a precursor for synthesizing pyrethroid insecticides, which are widely used due to their efficacy against a broad range of pests with relatively low toxicity to mammals. The (+)-cis isomer derived from this compound has been identified as particularly effective in generating insecticidal esters .

Case Study: Pyrethroid Synthesis

A detailed examination of the synthesis process reveals that the conversion of this compound into pyrethroid insecticides involves several key steps:

  • Step 1: Preparation of the (+)-cis isomer through selective crystallization.
  • Step 2: Reaction with alcohols to form esters.
  • Step 3: Purification and testing for insecticidal activity.

The resulting products exhibit high insecticidal potency and are formulated into various commercial products .

Potential in Pharmaceutical Research

Beyond agrochemical applications, there is growing interest in the pharmaceutical potential of compounds derived from this compound. Research indicates that derivatives may possess biological activities such as anti-inflammatory or antimicrobial properties. Investigations into their mechanism of action could lead to novel therapeutic agents .

Comparison Table: Applications and Efficacy

Application AreaCompound DerivedEfficacyNotes
AgrochemicalsPyrethroid InsecticidesHighEffective against a wide range of pests
Pharmaceutical ResearchPotential Anti-inflammatoryModerateRequires further investigation
Organic SynthesisChemical IntermediatesVariableUseful in multi-step synthetic pathways

Mechanism of Action

The mechanism of action of 1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

2.1.1 Amino-Substituted Cyclopropanes

  • 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid (c3Val): Structure: Features an amino (-NH₂) group instead of cyano groups. Applications: Used in peptide synthesis to induce 310-helical conformations due to steric and electronic effects . Synthesis: Enzymatic asymmetrization of prochiral precursors enables enantioselective production . Key Difference: The amino group facilitates hydrogen bonding in peptides, unlike the cyano groups in the target compound, which may prioritize electronic effects over intermolecular interactions.

Halogenated Vinyl Derivatives

  • trans-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (trans-DCCA): Structure: Contains a dichlorovinyl group instead of cyano substituents. Applications: Metabolite of pyrethroid insecticides (e.g., permethrin, cypermethrin), used in biomonitoring studies to assess human exposure . Key Difference: The halogenated vinyl group confers metabolic stability, enabling its detection in urine, whereas the cyano groups in the target compound may lead to different degradation pathways .
Ester Derivatives
  • 2,3,5,6-Tetrafluorobenzyl-(1RS,3RS)-3-((E/Z)-buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylate: Structure: Ester derivative with a fluorinated benzyl group and a dienyl substituent. Applications: Demonstrates insecticidal activity with low mammalian toxicity, derived from chrysanthemic acid . Key Difference: The ester functionality and fluorinated aromatic group enhance lipophilicity and insecticidal efficacy, contrasting with the hydrophilic carboxylic acid and cyano groups in the target compound .
Halide Derivatives
  • Optically Active 2,2-Dimethylcyclopropane-1-carboxylic Acid Halides: Structure: Carboxylic acid replaced with a halide (e.g., -Cl, -Br). Applications: Intermediates in the synthesis of agrochemicals and pharmaceuticals. Racemization methods involve heating to 80–300°C to produce racemic mixtures . Key Difference: Halides are more reactive in nucleophilic substitutions, whereas the cyano groups in the target compound may participate in cycloaddition or reduction reactions .

Biological Activity

1,3-Dicyano-2,2-dimethylcyclopropane-1-carboxylic acid (DCMCA) is a unique organic compound characterized by its cyclopropane ring structure and the presence of two cyano groups and a carboxylic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • IUPAC Name : this compound
  • Structural Features : The presence of cyano groups contributes to its reactivity and interaction with biological targets.

The biological activity of DCMCA is primarily attributed to its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, which may modulate their activity. This mechanism is crucial for understanding the compound's potential therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : DCMCA may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can bind to receptors, influencing physiological responses.

Biological Activities

Research has indicated that DCMCA exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that DCMCA and its derivatives possess antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary research suggests that DCMCA may have anticancer effects, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.
  • Enzyme Modulation : DCMCA has been investigated for its ability to modulate the activity of enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer pathways.

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of DCMCA against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL.
  • Anticancer Activity :
    • In vitro assays demonstrated that DCMCA reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis at concentrations ranging from 50 to 200 µM.
  • Enzyme Inhibition :
    • DCMCA showed competitive inhibition of COX enzymes, with IC50 values indicating effective modulation at micromolar concentrations.

Comparative Analysis

To better understand the significance of DCMCA's biological activity, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
DCMCAStructureAntimicrobial, Anticancer50-200
1,3-Dicyano-2-methylcyclopropane-1-carboxylic acidStructureModerate Antimicrobial100
4,5-Dicyano-1,2,3-triazoleStructureAnticancer30

Q & A

Q. What are the common synthetic routes for preparing 1,3-dicyano-2,2-dimethylcyclopropane-1-carboxylic acid?

The synthesis of cyclopropane derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, dimethyl dicarboxylate intermediates (e.g., dimethyl 2-substituted cyclopropane-1,1-dicarboxylates) are synthesized using diethylzinc-mediated reactions with dibromoalkanes under anhydrous conditions . Adjusting substituents (e.g., introducing cyano groups) may require nitrile precursors and controlled hydrolysis to retain the carboxylic acid moiety. Key steps include:

  • Reagents : Diethylzinc, dibromoalkanes, nitrile-containing esters.
  • Conditions : Anhydrous tetrahydrofuran (THF), low temperatures (−20°C to 0°C), followed by hydrolysis with HCl/MeOH .
  • Yield Optimization : Use of crown ethers (e.g., 18-crown-6) to stabilize intermediates and improve reaction efficiency .
Synthetic Method Key Reagents Conditions Yield Range
Diethylzinc CyclopropanationEt₂Zn, CH₂Br₂THF, −20°C, 12 h45–65%
Nitrile HydrolysisHCl/MeOH, H₂OReflux, 2–4 h70–85%

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

  • X-ray Crystallography : Resolves cyclopropane ring geometry and substituent positions (e.g., dicyano and carboxyl groups) .
  • Spectroscopy :
  • NMR : 1H^1H NMR identifies methyl groups (δ 1.2–1.5 ppm) and cyclopropane protons (δ 1.8–2.2 ppm). 13C^{13}C NMR confirms nitrile (δ 115–120 ppm) and carboxylic acid (δ 170–175 ppm) carbons .
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition of cyclopropane-carboxylic acid derivatives under biological assay conditions?

Cyclopropane rings are prone to ring-opening under acidic or enzymatic conditions. To stabilize this compound:

  • pH Control : Maintain assays at neutral pH (7.0–7.4) to minimize acid-catalyzed decomposition .
  • Enzyme Inhibition Studies : Pre-treat biological samples with protease inhibitors (e.g., PMSF) to reduce enzymatic degradation .
  • Stability Monitoring : Use HPLC-MS to track decomposition products (e.g., open-chain diacids or nitriles) over time .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral cyclopropane derivatives?

Chiral auxiliaries or asymmetric catalysis are critical. For example:

  • Chiral Ligands : Use (R)-BINAP with palladium catalysts to induce enantioselective cyclopropanation .
  • Substituent Effects : Bulky groups (e.g., 2,2-dimethyl) enforce steric hindrance, favoring specific diastereomers .
  • Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers .

Q. How should researchers address contradictory bioactivity data for cyclopropane-carboxylic acid analogs?

Discrepancies may arise from impurities, decomposition, or assay interference. Methodological solutions include:

  • Purity Validation : ≥95% purity via HPLC and elemental analysis .
  • Control Experiments : Test decomposition products (e.g., 2,2-dimethylcyclopropane-1-carboxylic acid) for activity .
  • Dose-Response Curves : Confirm activity is concentration-dependent and not an artifact of solvent or buffers .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

  • Storage : −20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before professional disposal .
  • Safety : Use fume hoods and nitrile gloves; avoid inhalation (potential respiratory irritant) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for cyclopropane ring-opening or nucleophilic attacks at the cyano/carboxyl groups .
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., carboxylase or nitrilase) to guide inhibitor design .

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